tert-Butyl 4-isothiocyanatobenzoate
Overview
Description
Tert-Butyl 4-isothiocyanatobenzoate (TBTB) is a chemical compound that has been studied for its diverse applications in scientific research. It is a derivative of benzoic acid and isothiocyanate, and is used as a reagent in organic synthesis. TBTB has been studied for its potential use in a variety of biochemical and physiological applications, such as protein synthesis, drug delivery, and cell signaling. Additionally, this paper will explore potential future directions for the use of TBTB in scientific research.
Scientific Research Applications
Organic Semiconductors and Conductors
Scientific Field
This application falls under the field of Organic Chemistry , specifically focusing on Organic Semiconductors and Conductors .
Application Summary
“tert-Butyl 4-isothiocyanatobenzoate” is used in the synthesis of organic semiconductors and conductors. These materials are crucial in the development of organic field-effect transistors (OFETs), which are a type of transistor that utilizes an organic semiconductor in its channel .
Experimental Procedures
The synthesis of “tert-Butyl 4-isothiocyanatobenzoate” involves organic synthesis techniques. While the exact procedures and technical details are not specified, it’s likely that standard organic synthesis procedures are followed, including reaction setup, reagent addition, reaction monitoring, workup, and purification .
Results or Outcomes
The introduction of “tert-Butyl 4-isothiocyanatobenzoate” in the synthesis of organic semiconductors and conductors has been found to stabilize and improve the properties of TTF derivatives, which are strong organic donors. This has led to a decrease in the threshold voltage and an increase in the stability of the transistors, even after several months .
properties
IUPAC Name |
tert-butyl 4-isothiocyanatobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVKZRNRVNESX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401529 | |
Record name | tert-Butyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-isothiocyanatobenzoate | |
CAS RN |
486415-37-6 | |
Record name | 1,1-Dimethylethyl 4-isothiocyanatobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486415-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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